(2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate
CAS No.: 912823-79-1
Cat. No.: VC6962829
Molecular Formula: C7H3F8NO3S
Molecular Weight: 333.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 912823-79-1 |
---|---|
Molecular Formula | C7H3F8NO3S |
Molecular Weight | 333.16 g/mol |
IUPAC Name | (2,3,4,5,6-pentafluorophenyl)azanium;trifluoromethanesulfonate |
Standard InChI | InChI=1S/C6H2F5N.CHF3O3S/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1(3,4)8(5,6)7/h12H2;(H,5,6,7) |
Standard InChI Key | YFUMMJNKHHASQS-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)F)F)[N+](F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Canonical SMILES | C1(=C(C(=C(C(=C1F)F)F)F)F)[NH3+].C(F)(F)(F)S(=O)(=O)[O-] |
Introduction
Structural Characteristics of Fluorinated Aromatic Ammonium Salts
The (2,3-difluorophenyl)-trifluoroazanium cation combines a difluorinated benzene ring with a trifluoromethyl-substituted ammonium group. In analogous systems, such as (2,4-difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone, the benzene and cyclopropane rings form dihedral angles of 33.0° and 29.7°, respectively, influencing molecular packing via weak C–H⋯O hydrogen bonds . For the title compound, the 2,3-difluorophenyl group likely adopts a planar configuration, with fluorine atoms inducing electronic polarization that stabilizes the ammonium center.
Crystallographic data from related trifluoromethanesulfonate salts, such as 9-(2,4-difluorophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione, reveal that the trifluoromethanesulfonate anion participates in hydrogen-bonding networks. In this structure, C–H⋯O interactions form inversion dimers with an ring motif . Similar behavior is anticipated for the trifluoromethanesulfonate counterion in the target compound, facilitating crystalline lattice stabilization.
Table 1: Comparative Crystallographic Parameters of Fluorinated Compounds
Synthetic Routes to Fluorinated Ammonium Salts
The synthesis of (2,3-difluorophenyl)-trifluoroazanium trifluoromethanesulfonate likely involves quaternization of a tertiary amine precursor with trifluoromethanesulfonic acid. A parallel approach is observed in the regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-triazoles, where Cu(I)-catalyzed 1,3-dipolar cycloaddition of azides and alkynes yields 1,4-disubstituted products . For the target compound, precursor (2,3-difluorophenyl)amine could be methylated to form a tertiary amine, followed by protonation with trifluoromethanesulfonic acid.
Key Reaction Steps:
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Amination: Reaction of 2,3-difluorobenzonitrile with methylmagnesium bromide to form (2,3-difluorophenyl)methylamine.
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Quaternization: Treatment with trifluoromethanesulfonic acid in anhydrous dichloromethane to yield the ammonium salt.
Spectroscopic and Computational Analysis
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹⁹F, ¹H, ¹³C) are critical for characterizing fluorinated ammonium salts. In phenylpyridine-derived trifluoroanisoles, HRMS confirms molecular ions with <5 ppm mass accuracy, while ¹⁹F NMR chemical shifts range from δ −60 to −65 ppm for trifluoromethoxy groups . For the title compound, the trifluoroazanium cation’s ¹⁹F signal is expected near δ −70 ppm, distinct from the trifluoromethanesulfonate anion’s resonance at δ −80 ppm.
Docking studies of analogous compounds, such as herbicidal phenylpyridines, demonstrate that trifluoromethyl groups engage in hydrophobic interactions with protein residues like Leu356 . Molecular dynamics simulations of (2,3-difluorophenyl)-trifluoroazanium could predict binding affinities for catalytic or medicinal targets.
Reactivity and Functional Applications
The trifluoromethanesulfonate anion’s strong electron-withdrawing nature enhances the electrophilicity of adjacent groups. In trifluoromethanesulfonic acid difluoromethyl ester (CAS 1885-46-7), the sulfonate group acts as a leaving group in nucleophilic substitution reactions . Similarly, the title compound may serve as:
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Catalyst: Acidic protons on the ammonium cation could activate substrates in Friedel-Crafts alkylation.
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Ionic Liquid: High thermal stability (anticipated melting point >350 K) and low viscosity suit it for high-temperature electrolytes.
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